molecular formula C8H7Cl3O B3050056 1,3,5-trichloro-2-ethoxybenzene CAS No. 23399-88-4

1,3,5-trichloro-2-ethoxybenzene

Cat. No.: B3050056
CAS No.: 23399-88-4
M. Wt: 225.5 g/mol
InChI Key: GYDFVBYBCDOBFE-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-ethoxybenzene (CAS 23399-88-4) is a chlorinated aromatic ether of interest in organic synthesis and environmental research. This compound, with the molecular formula C8H7Cl3O and a molecular weight of 225.50, is provided with a purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . Structurally, it is an ethoxy analog of 2,4,6-trichloroanisole. Research on the analogous methoxy compound (1,3,5-Trichloro-2-methoxybenzene) shows that the presence of two bulky ortho-chloro substituents forces the alkoxy group to rotate approximately 84° out of the plane of the aromatic ring . This significant steric hindrance impacts the molecule's conformation and electronic properties, making it a valuable subject for Structure-Activity Relationship (SAR) studies . Chlorinated anisoles with this substitution pattern are known environmental pollutants studied for their toxicity, tendency to bioaccumulate, and role as a major contributor to off-flavors, such as "cork taint" in the wine industry . As such, this compound serves as a relevant chemical intermediate or standard in investigating the behavior and impact of persistent organic pollutants. Safety and Compliance: This product is categorized For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the Safety Data Sheet for comprehensive handling instructions .

Properties

IUPAC Name

1,3,5-trichloro-2-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFVBYBCDOBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177951
Record name 2,4,6-Trichlorophenetole
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Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23399-88-4
Record name 1,3,5-Trichloro-2-ethoxybenzene
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Record name 2,4,6-Trichlorophenetole
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Record name 2,4,6-Trichlorophenetole
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-ethoxybenzene can be synthesized through the chlorination of 2-ethoxybenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 3, and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-ethoxybenzene is exposed to chlorine gas. The process is monitored to maintain optimal temperature and pressure conditions to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms and form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

Analytical Chemistry

1,3,5-Trichloro-2-ethoxybenzene is utilized as a derivatizing agent in analytical chemistry for the quantification of various analytes. Its chlorinated structure allows for enhanced detection sensitivity in chromatographic methods.

Case Study : In a study examining chlorinated compounds in drinking water, this compound was used to improve the accuracy of halogen quantification through high-performance liquid chromatography (HPLC) .

Application AreaMethodologyFindings
Drinking Water AnalysisHPLC with derivatizationImproved detection limits for halogens
Environmental MonitoringGC-MS for pollutant analysisIdentified chlorinated pollutants in samples

Organic Synthesis

The compound serves as an intermediate in the synthesis of other organic compounds. Its chlorinated nature makes it a valuable building block for creating more complex molecules.

Example : Researchers have synthesized various derivatives from this compound through nucleophilic substitution reactions, leading to products with potential biological activity .

Reaction TypeProduct ExampleYield (%)
Nucleophilic Substitution2-Ethoxyphenol derivatives85
Electrophilic Aromatic SubstitutionChlorinated phenolic compounds75

Pharmaceutical Research

The compound's unique structure has made it a candidate for pharmaceutical applications. Its derivatives are being investigated for potential therapeutic effects.

Case Study : A recent study explored the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated significant activity against inflammatory markers in vitro .

Study FocusMethodologyResults
Anti-inflammatory ActivityIn vitro assays on cell culturesSignificant reduction in inflammatory markers

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity.

Ecotoxicological Assessments

Studies have evaluated the toxicity of this compound on aquatic organisms. The findings suggest varying levels of toxicity based on concentration and exposure duration.

OrganismLC50 (mg/L)Observations
Daphnia magna0.5Significant mortality at higher concentrations
Fish (e.g., Zebrafish)1.0Developmental abnormalities observed

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trichlorobenzenes

1,3,5-Trichloro-2-methoxybenzene (CAS: 87-40-1)
  • Molecular Formula : C₇H₅Cl₃O
  • Molecular Weight : 211.47 g/mol
  • Key Differences :
    • Substitution: Methoxy (-OCH₃) group at position 2 instead of ethoxy.
    • Lower molecular weight and slightly higher polarity compared to the ethoxy analog.
    • Applications: Used in analytical chemistry and as a precursor in organic synthesis. Infrared spectral data are available, though molar absorptivity values remain undetermined .
1,3,5-Trichlorobenzene (CAS: 108-70-3)
  • Molecular Formula : C₆H₃Cl₃
  • Molecular Weight : 181.45 g/mol
  • Key Differences: No alkoxy substituent; only chlorine atoms at the 1, 3, and 5 positions. Simpler structure with higher volatility and lower boiling point. Uses: Primarily a reference material in laboratories, with safety data emphasizing handling precautions due to toxicity .

Ethoxy-Substituted Chlorobenzenes

1,2,3-Trichloro-4-ethoxybenzene (CAS: 1881330-52-4)
  • Molecular Formula : C₈H₇Cl₃O
  • Molecular Weight : 225.5 g/mol
  • Key Differences :
    • Chlorine atoms at positions 1, 2, and 3, with ethoxy at position 3.
    • Structural isomerism leads to distinct reactivity patterns, particularly in electrophilic substitution reactions .

Alkoxy-Substituted Derivatives with Varying Functionality

2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9)
  • Molecular Formula : C₉H₁₁ClO₃
  • Molecular Weight : 202.63 g/mol
  • Key Differences :
    • Three methoxy groups at positions 1, 3, and 5, with chlorine at position 2.
    • Increased steric hindrance and electron-donating effects alter solubility and reactivity compared to trichloro-ethoxy analogs .
1,3,5-Trimethoxy-2-ethylbenzene (CAS: 67827-55-8)
  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Key Differences: Ethyl group at position 2 and methoxy groups at 1, 3, and 4. Non-chlorinated structure results in vastly different applications, such as intermediates in pharmaceutical synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1,3,5-Trichloro-2-ethoxybenzene 23399-88-4 C₈H₇Cl₃O 225.5 Cl (1,3,5), -OCH₂CH₃ (2) Synthetic intermediate
1,3,5-Trichloro-2-methoxybenzene 87-40-1 C₇H₅Cl₃O 211.47 Cl (1,3,5), -OCH₃ (2) Spectral reference
1,3,5-Trichlorobenzene 108-70-3 C₆H₃Cl₃ 181.45 Cl (1,3,5) Laboratory reference material
2-Chloro-1,3,5-trimethoxybenzene 67827-56-9 C₉H₁₁ClO₃ 202.63 Cl (2), -OCH₃ (1,3,5) Pharmaceutical intermediate
1,2,3-Trichloro-4-ethoxybenzene 1881330-52-4 C₈H₇Cl₃O 225.5 Cl (1,2,3), -OCH₂CH₃ (4) Isomer with distinct reactivity

Research Findings and Trends

  • Chlorine Positioning : Compounds with chlorine at symmetric positions (1,3,5) exhibit higher thermal stability, as seen in 1,3,5-trichlorobenzene .
  • Synthetic Utility : Ethoxy-substituted derivatives are preferred in cross-coupling reactions due to the ethoxy group’s moderate electron-donating capacity, which stabilizes intermediates .

Biological Activity

1,3,5-Trichloro-2-ethoxybenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound, part of a larger class of chlorinated benzenes, is often studied for its environmental impact and toxicological properties. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7Cl3_3O. It features three chlorine atoms substituted on the benzene ring and an ethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated compounds, including this compound, exhibit antimicrobial activity. Studies have shown that derivatives of trichlorobenzenes possess significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Chlorinated benzenes have also been tested against fungal pathogens, showing promising results in inhibiting growth .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of chlorinated compounds have been extensively studied. The structure-activity relationship (SAR) of similar compounds suggests that the presence of chlorine atoms significantly enhances their antiproliferative activity against cancer cell lines .

A case study involving chlorinated benzenes demonstrated that these compounds could inhibit cell proliferation in vitro, suggesting potential applications in cancer therapy .

Toxicological Profile

Despite the potential therapeutic benefits, the toxicity of this compound cannot be overlooked. Chlorinated compounds are known for their environmental persistence and bioaccumulation. Toxicological studies indicate:

  • Acute Toxicity : Chlorinated aromatic compounds can exhibit high acute toxicity levels in animal models. The LD50 values for related compounds suggest a need for caution when handling these substances .
  • Chronic Effects : Long-term exposure to chlorinated compounds has been linked to various health issues including endocrine disruption and carcinogenic effects .

Research Findings

Recent studies have focused on the biological activity of this compound and its derivatives. Key findings include:

Study Biological Activity Key Findings
Solankee et al. (2010)AntibacterialEffective against Staphylococcus aureus
Gavade et al. (2012)AntifungalInhibition of fungal growth observed
Brzozowski & Saczewski (2002)AnticancerInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the key considerations for safe handling and storage of 1,3,5-trichloro-2-ethoxybenzene in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile rubber gloves (11–13 mil thickness) for routine handling, as they provide 1-hour breakthrough resistance. For prolonged exposure (e.g., spill cleanup), switch to butyl rubber gloves (12–15 mil thickness) with >4-hour breakthrough resistance. Avoid skin/eye contact and ensure immediate removal of contaminated clothing .
  • Storage : Store in sealed containers at ambient temperature. While no specific temperature restrictions are noted for this compound, structurally similar chlorinated benzenes (e.g., 1,3,5-trichlorobenzene) are recommended for cold storage (0–6°C) to enhance stability .
  • Exposure Control : Conduct work in well-ventilated areas. Use NIOSH-certified respirators with organic vapor cartridges in emergencies .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer :

  • Route Selection : Adapt methods from analogous ethoxy/methoxy-substituted chlorobenzenes. For example, etherification of 1,3,5-trichlorobenzene-2-ol using ethyl bromide under basic conditions (e.g., NaH in DMF) .
  • Optimization :
  • Catalysts : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.
  • Temperature : Perform time-course studies at 60–100°C to identify optimal yield vs. decomposition trade-offs.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Advanced Research Questions

Q. What analytical methodologies are recommended for detecting trace levels of this compound in environmental samples, and how should conflicting chromatographic data be resolved?

  • Methodological Answer :

  • Instrumentation : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity to chlorinated compounds. Use deuterated analogs (e.g., 1,3,5-trichlorobenzene-d3) as internal standards to correct for matrix effects .
  • Data Contradictions :
  • Retention Time Variability : Calibrate using multiple columns (e.g., DB-5 vs. HP-1) to confirm peak identity.
  • Co-elution Issues : Apply tandem MS (GC-MS/MS) to distinguish target ions from interferents.
  • Quantification Errors : Validate with spike-recovery experiments in representative matrices (e.g., soil, water) .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (e.g., rat S9 fractions) to identify phase I metabolites (e.g., dechlorination or ethoxy group hydroxylation). Monitor via LC-HRMS .
  • Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to trace metabolic fate in in vivo models. Use autoradiography or scintillation counting to quantify tissue distribution .
  • Toxicogenomics : Apply RNA sequencing to exposed cell lines to identify upregulated detoxification pathways (e.g., CYP450 enzymes or glutathione transferases) .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Photolysis Studies : Exclude aqueous solutions to UV light (254 nm) and analyze degradation products via GC-MS. Compare rates in natural vs. buffered water to assess pH dependence .
  • Biodegradation Screening : Use OECD 301D closed bottle tests with activated sludge to evaluate aerobic microbial breakdown. Monitor chloride release as a proxy for dechlorination .
  • Hydrolysis Kinetics : Conduct stability studies at 25–50°C across pH 4–8. Quench aliquots at intervals and quantify parent compound via HPLC-UV .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-trichloro-2-ethoxybenzene
Reactant of Route 2
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